molecular formula C18H24ClN3O3 B8117642 Lenalidomide-C5-NH2 hydrochloride

Lenalidomide-C5-NH2 hydrochloride

Cat. No.: B8117642
M. Wt: 365.9 g/mol
InChI Key: MDQAJUCZXLGNMH-UHFFFAOYSA-N
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Description

Lenalidomide-C5-NH2 hydrochloride is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is specifically designed to recruit Cereblon (CRBN) protein, making it a valuable tool in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are used to degrade specific proteins within cells, offering a novel approach to drug development and disease treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-C5-NH2 hydrochloride typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride. This reaction forms the nitro precursor, which is then reduced using a catalyst such as 10% palladium on carbon (Pd/C) under hydrogen pressure . The final product is obtained by further purification and crystallization processes.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization techniques such as Design of Experiments (DoE) are employed to enhance yield and efficiency. High-performance liquid chromatography (HPLC) is often used for the analysis and purification of the compound .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-C5-NH2 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: Commonly used in the synthesis process to reduce nitro groups to amino groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Lenalidomide-C5-NH2, which can be further utilized in the synthesis of PROTACs and other bioactive molecules .

Scientific Research Applications

Lenalidomide-C5-NH2 hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Lenalidomide-C5-NH2 hydrochloride exerts its effects by binding to the Cereblon (CRBN) protein, a component of the CRL4 CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of target proteins such as IKZF1 and IKZF3. This mechanism is particularly effective in the treatment of multiple myeloma and myelodysplastic syndromes .

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: The parent compound from which lenalidomide is derived.

    Pomalidomide: Another derivative of thalidomide with similar immunomodulatory properties.

    C5 Lenalidomide-PEG5-NH2 hydrochloride: A related compound used in PROTAC research

Uniqueness

Lenalidomide-C5-NH2 hydrochloride is unique due to its specific design for recruiting CRBN protein, making it highly effective in targeted protein degradation. Its ability to form PROTACs distinguishes it from other lenalidomide derivatives, offering a versatile tool for drug discovery and therapeutic applications .

Properties

IUPAC Name

3-[7-(5-aminopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3.ClH/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23;/h4,6-7,15H,1-3,5,8-11,19H2,(H,20,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQAJUCZXLGNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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